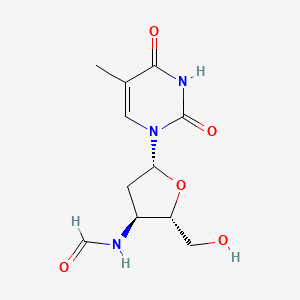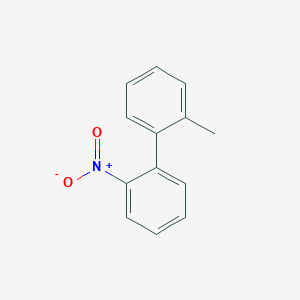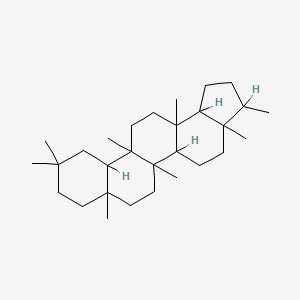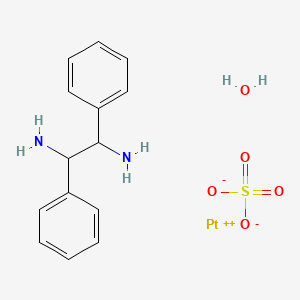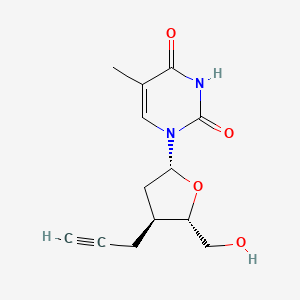
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N')(sulfato(2-)-O)-, (SP-4-4-(R*,S*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R,S))-** is a coordination compound featuring platinum as the central metal atom. This compound is notable for its complex structure, which includes 1,2-diphenyl-1,2-ethanediamine and sulfato ligands. The unique arrangement of these ligands around the platinum center gives the compound distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- typically involves the reaction of platinum salts with 1,2-diphenyl-1,2-ethanediamine and sulfato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper coordination of the ligands to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the reaction conditions (e.g., temperature, solvent).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
- Studied for its unique coordination chemistry and potential to form novel complexes.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the development of advanced materials and coatings due to its stability and reactivity.
- Employed in the production of sensors and electronic devices.
Wirkmechanismus
The mechanism by which Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- exerts its effects involves the coordination of the platinum center to various molecular targets. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The compound may also interact with proteins and enzymes, altering their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: Another platinum-based anticancer drug with a simpler structure.
Carboplatin: A platinum compound with a different set of ligands, used in cancer treatment.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, also used in chemotherapy.
Uniqueness: Platinum, aqua(1,2-diphenyl-1,2-ethanediamine-N,N’)(sulfato(2-)-O)-, (SP-4-4-(R*,S*))- is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with a variety of molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80657-33-6 |
|---|---|
Molekularformel |
C14H18N2O5PtS |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
1,2-diphenylethane-1,2-diamine;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C14H16N2.H2O4S.H2O.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;;/h1-10,13-14H,15-16H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI-Schlüssel |
DBBMMANAMKJWJS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


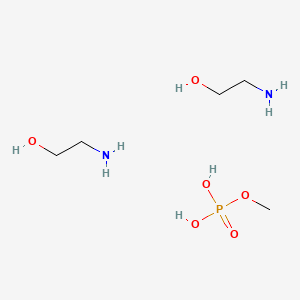
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
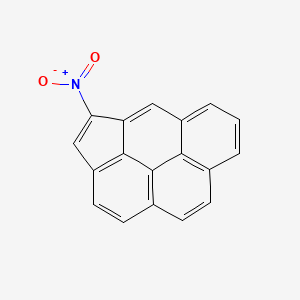
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
